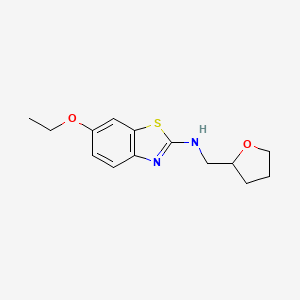

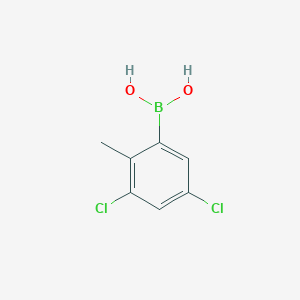

3,5-Dichloro-2-methylphenylboronic acid

Descripción general

Descripción

3,5-Dichloro-2-methylphenylboronic acid is a chemical compound with the molecular formula C7H7BCl2O2 . It has an average mass of 204.846 Da and a monoisotopic mass of 203.991623 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with two chlorine atoms, one boronic acid group, and one methyl group .Physical and Chemical Properties Analysis

This compound has a molecular weight of 204.85 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Aplicaciones Científicas De Investigación

1. Synthesis of Aryltellurium Compounds

Clark et al. (2002) demonstrated the synthesis of various aryltellurium compounds from arylboronic acids, including 3,5-Dichloro-2-methylphenylboronic acid. This process involves treating arylboronic acids with tellurium tetrachloride to generate substituted aryltellurium trichlorides, which are then reduced to diaryl ditellurides (Clark, Nair, Fronczek, & Junk, 2002).

2. Suzuki Cross-Coupling Reactions

Ikram et al. (2015) explored the Suzuki cross-coupling reaction, a method involving the reaction of various arylboronic acids with dibromo-hexylthiophene to synthesize thiophene derivatives. This study highlighted the significant electronic effects of different substituents on arylboronic acids, including this compound, on the properties of the new products (Ikram et al., 2015).

3. Palladium Dichloride Complexes in Aqueous Cross-Coupling

Nájera et al. (2004) reported the use of palladium dichloride complexes in various types of cross-coupling reactions in water, including the Suzuki-Miyaura reaction of arylboronic acids. This study included a mention of this compound (Nájera, Gil-Moltó, & Karlström, 2004).

4. Catalyst for Direct Amide Condensation

Ishihara et al. (2001) synthesized 3,5-Bis(perfluorodecyl)phenylboronic acid, a compound related to this compound, and demonstrated its use as a catalyst for direct amide condensation reactions (Ishihara, Kondo, & Yamamoto, 2001).

5. Enantioselective Recognition of Amines

Ghosn and Wolf (2011) developed 1,8-Bis[5′(2′-hydroxy-4′-methylbiphenyl)]naphthalene using 4-methoxy-2-methylphenylboronic acid, a compound structurally related to this compound. This compound was used as a sensor for the detection of chiral amines (Ghosn & Wolf, 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

3,5-Dichloro-2-methylphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The main target of this compound is the carbon atom in an organic group that is involved in the formation of a carbon-carbon bond .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the this compound interacts with its target through a process called transmetalation . This process involves the transfer of the organic group from boron to palladium, which is the metal catalyst used in the reaction . The palladium donates electrons to form a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway that is affected by this compound . This reaction is widely applied in the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

Like other boronic acids, it is likely to have good stability and reactivity, which can impact its bioavailability in chemical reactions .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various fields such as medicinal chemistry, materials science, and synthetic biology .

Análisis Bioquímico

Biochemical Properties

3,5-Dichloro-2-methylphenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the study of enzyme inhibition and protein interactions. The compound interacts with various enzymes, such as proteases and kinases, by forming boronate esters with the active site serine or threonine residues. These interactions can inhibit enzyme activity, making this compound a potential candidate for drug development .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate cell signaling pathways by inhibiting key enzymes involved in signal transduction, such as kinases. This inhibition can lead to altered gene expression and changes in cellular metabolism. Additionally, this compound has been observed to affect cell proliferation and apoptosis, making it a potential therapeutic agent for cancer treatment .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, particularly enzymes. The compound acts as an enzyme inhibitor by forming boronate esters with the active site residues of enzymes, such as serine and threonine. This interaction can block the enzyme’s catalytic activity, leading to downstream effects on cellular processes. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including tissue damage and adverse effects on organ function. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes involved in metabolic processes, such as glycolysis and the citric acid cycle. Additionally, this compound can alter metabolite levels by modulating enzyme activity and gene expression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects on enzyme activity and cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, allowing it to modulate cellular processes at the subcellular level .

Propiedades

IUPAC Name |

(3,5-dichloro-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLANOIYUAXDGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1C)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656925 | |

| Record name | (3,5-Dichloro-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-97-7 | |

| Record name | B-(3,5-Dichloro-2-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dichloro-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid](/img/structure/B1418308.png)

![Methyl 4-[(4-bromophenyl)sulfanyl]butanoate](/img/structure/B1418313.png)

![N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1418319.png)

![2-chloro-N-[2-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418323.png)